Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable compound for various chemical and biological applications.
Preparation Methods
The synthesis of 1,8-naphthyridines, including Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Chemical Reactions Analysis
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core, such as this one, have shown potential as antibacterial agents.
Materials Science: These compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells.
Molecular Sensors: They can be used in the development of molecular sensors and self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, related compounds like nalidixic acid inhibit bacterial DNA polymerase (DNA gyrase), thereby preventing bacterial DNA replication . The exact molecular targets and pathways for this compound would depend on its specific application and structural modifications.
Comparison with Similar Compounds
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Nalidixic Acid: A quinolone antibiotic with a similar 1,8-naphthyridine core, used to treat bacterial infections.
Gemifloxacin: Another antibacterial agent with a 1,8-naphthyridine core, known for its broad-spectrum activity.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.
Biological Activity
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (C10H8BrN2O3) is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates both naphthyridine and carboxylate functional groups. The presence of a bromine atom at the 7-position and a carbonyl group at the 4-position enhances its chemical reactivity and biological potential. Its molecular weight is approximately 283.08 g/mol.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents bacterial growth and proliferation.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Bacillus subtilis | 32 µg/mL |
Streptococcus pneumoniae | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, derivatives of this compound have been evaluated for antifungal activity. Studies suggest that these compounds can inhibit the growth of various fungal pathogens, although specific mechanisms remain to be fully elucidated .
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigations are necessary to establish its efficacy and safety profiles in clinical settings.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus with an MIC value significantly lower than standard antibiotics .
- Antifungal Activity Assessment : In another investigation published in Phytomedicine, derivatives were tested against Candida species and showed promising results with IC50 values comparable to existing antifungal agents .
- Anticancer Mechanism Exploration : Research conducted by El-Karim et al. indicated that methyl 7-bromo derivatives exhibited cytotoxic effects on various cancer cell lines through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14) |
InChI Key |
CZXMXBZYEXPWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br |
Origin of Product |
United States |
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